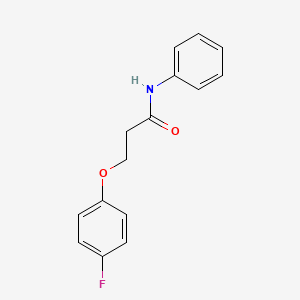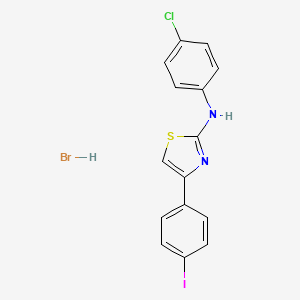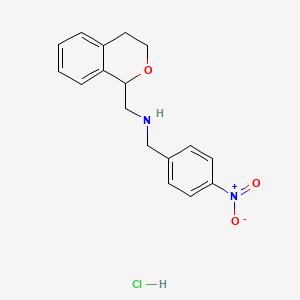![molecular formula C24H25N3O2S2 B5090670 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea](/img/structure/B5090670.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea, also known as L-754,394, is a small molecule compound that has been extensively studied for its potential therapeutic applications. The compound is a selective inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell differentiation.
Wirkmechanismus
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea involves the inhibition of the enzyme p38 MAPK. The compound binds to the ATP-binding site of the enzyme, thereby preventing its activation. Inhibition of p38 MAPK has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to promote cell survival and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in various cell types, including macrophages and microglia. In addition, the compound has been shown to promote cell survival and differentiation in various cell types, including neurons and oligodendrocytes. These effects suggest that this compound may have therapeutic potential for the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea is its selectivity for p38 MAPK. The compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of p38 MAPK in various cellular processes. However, one limitation of the compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea. One potential direction is the investigation of the compound's potential therapeutic applications in cancer. Inhibition of p38 MAPK has been shown to reduce the proliferation and survival of cancer cells, and this compound may have potential as an anticancer agent. Another potential direction is the investigation of the compound's effects on neurodegenerative disorders, such as Alzheimer's disease. Inhibition of p38 MAPK has been shown to reduce the production of amyloid beta, a key pathological feature of Alzheimer's disease, and this compound may have potential as a disease-modifying agent. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea involves the reaction of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline with 4-isopropylaniline in the presence of thionyl chloride and triethylamine. The resulting product is then treated with thiourea to yield the final compound. The synthesis of this compound has been reported in several scientific publications, and the purity and identity of the compound have been confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the activity of p38 MAPK, which is involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation. Inhibition of p38 MAPK has been implicated in the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S2/c1-17(2)18-7-9-20(10-8-18)25-24(30)26-21-11-13-22(14-12-21)31(28,29)27-16-15-19-5-3-4-6-23(19)27/h3-14,17H,15-16H2,1-2H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMDZIPDMDSUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5090594.png)
![9-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5090599.png)

![methyl 2-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B5090617.png)
![methyl 4-[(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]benzoate](/img/structure/B5090620.png)
![2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5090623.png)
![2-(3-methoxyphenyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5090637.png)
![1,3-dichloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5090647.png)
![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5090655.png)

![16-{[(4-chlorophenyl)amino]carbonyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5090667.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1-pyrrolidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090678.png)
![2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B5090684.png)
